molecular formula C10H22ClN B3002756 2,2,6,6-Tetramethylcyclohexan-1-amine;hydrochloride CAS No. 103906-17-8

2,2,6,6-Tetramethylcyclohexan-1-amine;hydrochloride

Cat. No.: B3002756
CAS No.: 103906-17-8
M. Wt: 191.74
InChI Key: JPHILCXMWKTSEI-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylcyclohexan-1-amine;hydrochloride: is a chemical compound with the molecular formula C10H21N·HCl. It is a derivative of cyclohexane, characterized by the presence of four methyl groups at positions 2 and 6, and an amine group at position 1. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclohexanone to 2,2,6,6-Tetramethylcyclohexanone: The synthesis begins with cyclohexanone, which undergoes methylation using methyl iodide in the presence of a strong base like sodium hydride to form 2,2,6,6-tetramethylcyclohexanone.

    Reduction to 2,2,6,6-Tetramethylcyclohexanol: The ketone is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.

    Conversion to 2,2,6,6-Tetramethylcyclohexan-1-amine: The alcohol is converted to the amine via an amination reaction, typically using ammonia or an amine source in the presence of a catalyst.

    Formation of Hydrochloride Salt: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can undergo reduction reactions, particularly at the amine group, to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylcyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Similar structure but with a piperidine ring instead of cyclohexane.

    2,2,6,6-Tetramethylcyclohexanol: The alcohol counterpart of the amine.

    2,2,6,6-Tetramethylcyclohexanone: The ketone precursor in the synthesis.

Uniqueness:

  • The presence of four methyl groups provides steric hindrance, making it less reactive and more stable compared to similar compounds.
  • The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

2,2,6,6-tetramethylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-9(2)6-5-7-10(3,4)8(9)11;/h8H,5-7,11H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHILCXMWKTSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1N)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103906-17-8
Record name 2,2,6,6-tetramethylcyclohexan-1-amine hydrochloride
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